molecular formula C16H14N2O2 B11853659 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- CAS No. 27945-44-4

4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-

Cat. No.: B11853659
CAS No.: 27945-44-4
M. Wt: 266.29 g/mol
InChI Key: ZDXVJPIFWFEXNR-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a 3,5-dimethyl-4-hydroxyphenyl group at the 3-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminobenzamide with 3,5-dimethyl-4-hydroxybenzaldehyde under acidic or basic conditions to form the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form dihydroquinazolinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s ability to bind to these targets can disrupt cellular processes, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-
  • 4(3H)-Quinazolinone, 3-(3,5-dimethylphenyl)-
  • 4(3H)-Quinazolinone, 3-(3,5-dimethoxy-4-hydroxyphenyl)-

Uniqueness

4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- is unique due to the presence of both the 3,5-dimethyl and 4-hydroxy substituents on the phenyl ring. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other quinazolinone derivatives.

Properties

CAS No.

27945-44-4

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-(4-hydroxy-3,5-dimethylphenyl)quinazolin-4-one

InChI

InChI=1S/C16H14N2O2/c1-10-7-12(8-11(2)15(10)19)18-9-17-14-6-4-3-5-13(14)16(18)20/h3-9,19H,1-2H3

InChI Key

ZDXVJPIFWFEXNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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